molecular formula C6H4Br2FN B13990056 2,5-Dibromo-3-fluoro-6-methylpyridine

2,5-Dibromo-3-fluoro-6-methylpyridine

Cat. No.: B13990056
M. Wt: 268.91 g/mol
InChI Key: DQDRXDFYVNRJLQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2FN This compound is of interest due to its unique chemical properties, which arise from the presence of bromine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluoro-6-methylpyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 3-fluoro-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluoro-6-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the halogenated pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

2,5-Dibromo-3-fluoro-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-6-methylpyridine
  • 3-Fluoro-6-methylpyridine
  • 2,5-Dibromo-3-chloro-6-methylpyridine

Uniqueness

2,5-Dibromo-3-fluoro-6-methylpyridine is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability compared to other halogenated pyridines. The presence of both bromine and fluorine atoms also allows for selective functionalization, making the compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

2,5-dibromo-3-fluoro-6-methylpyridine

InChI

InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3

InChI Key

DQDRXDFYVNRJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Br)F)Br

Origin of Product

United States

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